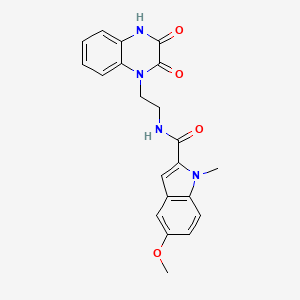
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a quinoxaline and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline intermediate, followed by the synthesis of the indole derivative. The final step involves coupling these two intermediates under specific reaction conditions.
Preparation of Quinoxaline Intermediate: The quinoxaline intermediate can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Synthesis of Indole Derivative: The indole derivative can be prepared by Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final coupling reaction between the quinoxaline intermediate and the indole derivative is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoxaline moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinoxaline moiety can be reduced to form a hydroxyl derivative.
Substitution: The methoxy group in the indole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can yield a hydroxyl derivative.
Scientific Research Applications
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: This compound can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, while the indole moiety can interact with proteins or nucleic acids. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide
- N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide
- N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1H-indole-2-carboxylic acid
Uniqueness
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both quinoxaline and indole moieties, which confer specific electronic and steric properties. These properties can enhance its interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O4/c1-24-16-8-7-14(29-2)11-13(16)12-18(24)19(26)22-9-10-25-17-6-4-3-5-15(17)23-20(27)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
IQHPYQQYZKMXPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


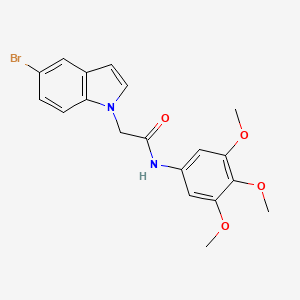
![N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11000329.png)
![N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11000333.png)
![Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11000339.png)
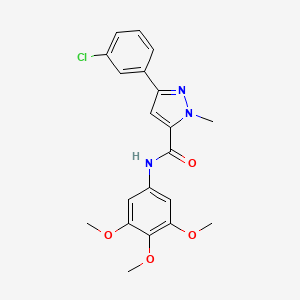
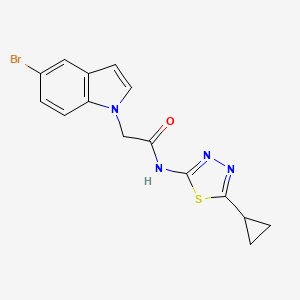
![N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000362.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B11000366.png)
![ethyl 4-{[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate](/img/structure/B11000369.png)
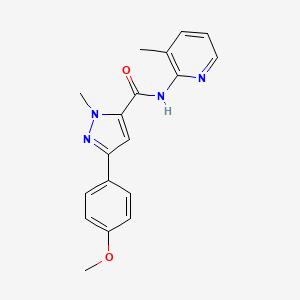
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11000378.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11000387.png)
![methyl 5-propyl-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000391.png)
![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11000399.png)
